molecular formula C16H17NO2S B11172161 2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide

2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B11172161
M. Wt: 287.4 g/mol
InChI Key: WZJDOCJYKSAKTE-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide is an organic compound that features a benzamide core with an ethylsulfanyl group and a methoxyphenyl group attached

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 2-(ethylsulfanyl)benzoic acid with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2-(ethylsulfanyl)-N-(4-methoxyphenyl)benzamide can be compared with similar compounds such as:

    2-(methylsulfanyl)-N-(4-methoxyphenyl)benzamide: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may result in different chemical and biological properties.

    2-(ethylsulfanyl)-N-(4-hydroxyphenyl)benzamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.

    2-(ethylsulfanyl)-N-(4-chlorophenyl)benzamide:

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2S/c1-3-20-15-7-5-4-6-14(15)16(18)17-12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

WZJDOCJYKSAKTE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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